![molecular formula C20H24O2 B11754398 (4R,10R)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one](/img/structure/B11754398.png)
(4R,10R)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4R,10R)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[76002,6010,12]pentadeca-1,6,8-trien-3-one is a complex organic molecule with a unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,10R)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, functional group modifications, and purification steps. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s interactions with enzymes and other biomolecules are studied to understand its potential as a biochemical tool or therapeutic agent.
Medicine
In medicine, the compound’s pharmacological properties are investigated for potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.
Industry
In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (4R,10R)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to fit into binding sites and alter the activity of target molecules, which can result in therapeutic or biochemical outcomes.
相似化合物的比较
Similar Compounds
Similar compounds include other tetracyclic molecules with hydroxyl and methylidene groups. Examples include:
- (4R,10R)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one analogs with different substituents.
- Other tetracyclic compounds with similar ring structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C20H24O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
(4R,10R)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one |
InChI |
InChI=1S/C20H24O2/c1-9-6-7-13-17(20(13,4)5)15-11(3)19(22)12-8-10(2)18(21)16(12)14(9)15/h10,13,17,22H,1,6-8H2,2-5H3/t10-,13?,17+/m1/s1 |
InChI 键 |
BMHPRIPRPDSKRK-UDJRPDEGSA-N |
手性 SMILES |
C[C@@H]1CC2=C(C(=C3[C@@H]4C(C4(C)C)CCC(=C)C3=C2C1=O)C)O |
规范 SMILES |
CC1CC2=C(C(=C3C4C(C4(C)C)CCC(=C)C3=C2C1=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Methyl-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B11754317.png)
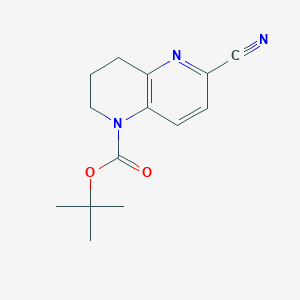
![1-Methyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11754334.png)

![3-Bromobicyclo[3.1.0]hexane](/img/structure/B11754347.png)
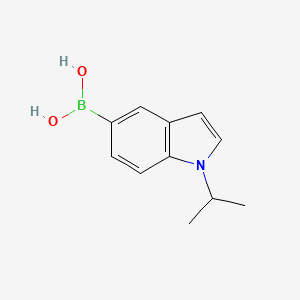
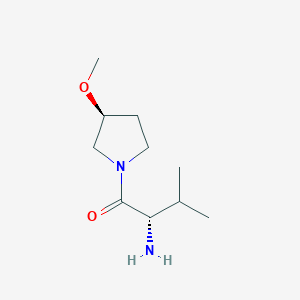

![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11754368.png)
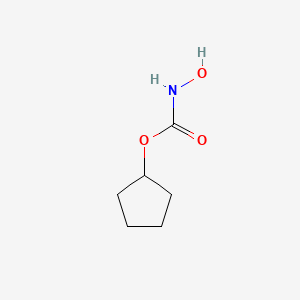
![Imidazo[1,2-A]pyridin-8-ylboronic acid](/img/structure/B11754385.png)

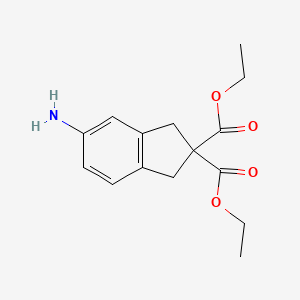
![(E)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine](/img/structure/B11754394.png)
